1,5-dimethylimidazolidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,5-dimethylimidazolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-4-3-6-5(8)7(4)2/h4H,3H2,1-2H3,(H,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYPGDYKWVLEDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(=O)N1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40460407 | |
| Record name | 2-Imidazolidinone, 1,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40460407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64581-05-1 | |
| Record name | 2-Imidazolidinone, 1,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40460407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-dimethylimidazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Mechanistic Investigations on 1,5 Dimethylimidazolidin 2 One Derivatives
Subsequent Chemical Transformations of Autoxidation Products
The conversion of 5-hydroxy-4-imino-1,5-dimethylimidazolidin-2-one to a 5-hydroxyhydantoin (B43812) derivative represents a key subsequent transformation of the initial autoxidation product. This reaction proceeds via acid-catalyzed hydrolysis of the exocyclic imino group. The hydrolysis of such iminohydantoins has been investigated to understand the reaction kinetics and mechanism, revealing that the process efficiently yields hydantoins as the sole products. researchgate.netrsc.org
Following the formation of this intermediate, a proton transfer occurs from the oxygen atom to the nitrogen atom of the original imino group. This is followed by the elimination of an amine (in this case, ammonia), which regenerates the catalyst and forms a carbonyl group at the C4 position. The final product of this transformation is 5-hydroxy-1,5-dimethylimidazolidine-2,4-dione, a derivative of 5-hydroxyhydantoin.
Kinetic studies on analogous 4-imino-imidazolidin-2-ones demonstrate that the hydrolysis is zero order with respect to the hydrogen ion concentration ([H+]) in the range of 0.001–1 M HCl. researchgate.netrsc.org This observation supports a mechanism where the imine is fully protonated under the acidic conditions studied, and the subsequent attack by water is the slow, rate-limiting step. researchgate.netrsc.org The reaction proceeds through a transition state with a single positive charge. rsc.org
Detailed research findings on this specific hydrolysis are summarized in the table below.
| Feature | Description |
| Starting Material | 5-Hydroxy-4-imino-1,5-dimethylimidazolidin-2-one |
| Reaction Type | Acid-Catalyzed Hydrolysis |
| Key Transformation | Conversion of an exocyclic imino group (C=NH) to a carbonyl group (C=O) |
| Product | 5-Hydroxy-1,5-dimethylimidazolidine-2,4-dione (a 5-Hydroxyhydantoin derivative) |
| Catalyst | Acid (e.g., HCl) |
| Rate-Determining Step | Nucleophilic attack of a water molecule on the protonated imine carbon. researchgate.netrsc.org |
| Kinetic Order | Zero order with respect to [H+] in 0.001-1 M HCl. researchgate.netrsc.org |
| Intermediate | A tetrahedral carbinolamine intermediate is generated following the water attack. researchgate.netrsc.orgmasterorganicchemistry.com |
Spectroscopic Characterization in Research of 1,5 Dimethylimidazolidin 2 One Derivatives
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the structural analysis of organic compounds, including derivatives of 1,5-dimethylimidazolidin-2-one. This powerful analytical method provides detailed information about the molecular structure, connectivity, and stereochemistry of a molecule at the atomic level. nih.gov In the study of imidazolidin-2-one derivatives, NMR is indispensable for confirming the identity of synthesized compounds and for elucidating the nuanced structural features that arise from chemical modifications. mdpi.comresearchcommons.org Both one-dimensional (1D) experiments, such as ¹H and ¹³C NMR, and two-dimensional (2D) experiments are routinely employed to provide a comprehensive characterization of these heterocyclic systems. nih.gov
NMR spectroscopy is particularly crucial for the analysis of stereoisomers, such as diastereomers, which often arise during the synthesis of complex molecules with multiple chiral centers. mdpi.com Diastereomers have distinct physical and chemical properties, which result in non-equivalent NMR spectra, allowing for their differentiation and quantification. nih.gov
Diastereomeric Ratio Determination
When a synthetic route yields a mixture of diastereomers of a this compound derivative, ¹H NMR spectroscopy is the most direct method for determining their relative proportions. Since diastereomers are different chemical entities, the protons in each isomer experience slightly different magnetic environments, leading to separate, well-resolved signals in the NMR spectrum. nih.gov The ratio of the diastereomers in the mixture can be accurately calculated by comparing the integrals of characteristic proton signals that are unique to each isomer. rsc.org
For instance, in studies of related N-substituted dihydroxyimidazolidine-2-thiones, which also feature a five-membered ring, NMR was successfully used to identify and quantify geometric cis and trans isomers (a form of diastereomerism). The ratio of isomers was determined by comparing the integral intensities of distinct signals in the ¹H NMR spectrum. mdpi.com A similar approach would be applied to derivatives of this compound, where specific proton signals, for example, those of the methyl groups or ring methine protons, would be used for quantification.
Structural Elucidation
Beyond quantification, a full suite of NMR experiments is used for the complete structural elucidation of these derivatives. This process confirms the atomic connectivity and the relative stereochemistry of the molecule. mdpi.com
1D NMR (¹H and ¹³C): ¹H NMR provides information on the number of different types of protons and their neighboring protons through chemical shifts and coupling constants. ¹³C NMR, often used with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), reveals the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons). nih.gov
2D NMR Correlation Spectroscopy: For complex structures, 2D NMR is essential.
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to map out adjacent protons within the molecular framework. mdpi.com
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms to which they are directly attached, providing a clear map of C-H bonds. mdpi.com
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range couplings between protons and carbons (typically over two to three bonds). This is vital for piecing together the complete carbon skeleton and confirming the position of substituents on the imidazolidinone ring. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that protons are close in space, even if they are not directly connected through bonds. This is particularly powerful for determining the relative configuration of stereocenters in different diastereomers. mdpi.com
The following table provides a representative example of ¹H NMR data for a hypothetical pair of diastereomers of a substituted this compound derivative, illustrating how different chemical shifts allow for their distinction.
| Proton Assignment | Diastereomer A (δ, ppm) | Diastereomer B (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N1-CH₃ | 2.75 | 2.78 | s | - |
| N3-CH₃ | 2.85 | 2.83 | s | - |
| H-4a | 3.20 | 3.25 | dd | 8.5, 6.0 |
| H-4b | 3.55 | 3.62 | dd | 8.5, 7.5 |
| H-5 | 4.10 | 3.95 | m | - |
| Substituent-H | 7.20-7.40 | 7.22-7.45 | m | - |
Future Research Directions in 1,5 Dimethylimidazolidin 2 One Chemistry
Further Exploration of Oxidation Chemistry of Functionalized Derivatives
The oxidation of N-heterocycles is a powerful tool for introducing new functional groups and creating complex molecular architectures. However, the oxidation chemistry of the 1,5-dimethylimidazolidin-2-one core remains largely unexplored. Future research should focus on the selective functionalization of its C-H bonds, particularly at the C4 position, which is adjacent to a nitrogen atom.
Promising research avenues include the application of modern oxidative methods that have proven successful for other nitrogen heterocycles. frontiersin.orgnih.gov Cross-dehydrogenative coupling (CDC) reactions, for instance, could enable the formation of C-C bonds by reacting a C-H bond at the C4 position with a suitable coupling partner. nih.govchemrxiv.org Aerobic oxidation, utilizing molecular oxygen as the ultimate oxidant, represents an environmentally benign strategy for generating reactive acyl radicals from aldehydes, which could then be used to acylate the imidazolidinone ring. nih.gov Furthermore, electrochemical synthesis offers a reagent-free approach to oxidative C-H functionalization, allowing for precise control over the reaction conditions. frontiersin.org
Investigating these reactions on derivatives of this compound that bear various substituents on the nitrogen atoms could reveal how electronic and steric factors influence reactivity and selectivity. A systematic study of different oxidants and catalytic systems will be crucial for developing efficient and selective protocols.
| Proposed Oxidation Strategy | Potential Reagent/System | Target Functionalization | Rationale for Exploration |
|---|---|---|---|
| Aerobic Radical Acylation | Aldehyde (R-CHO) / O₂ | Introduction of a ketone at C4 | Utilizes O₂ as a green oxidant to form valuable keto-derivatives via C-H activation. nih.gov |
| Electrochemical C-H Amination | Anode / Amine (R₂NH) | Introduction of an amino group at C4 | Offers a metal- and oxidant-free method for C-N bond formation with high selectivity. frontiersin.org |
| Oxidative C-H Thiolation | O₂ / I₂ Catalyst / Thiol (R-SH) | Introduction of a thioether at C4 | Provides a pathway to sulfur-containing heterocycles via an oxidation and rearrangement mechanism. researchgate.net |
| Cross-Dehydrogenative Coupling | Peroxide Oxidant / Ni Catalyst | Acylation at C4 using aldehydes | Enables formal acylation of C-H bonds adjacent to nitrogen, broadening substrate scope. nih.govchemrxiv.org |
Synthetic Pathways to Novel Derivatives of this compound
The development of diverse and efficient synthetic routes is fundamental to exploring the chemical space of any scaffold. While general methods for synthesizing imidazolidin-2-ones exist, future work should adapt and refine these for the specific construction of novel this compound derivatives. mdpi.com The key precursor for this scaffold is N-methyl-1,2-propanediamine.
One promising direction is the expansion of palladium-catalyzed carboamination reactions. nih.gov Starting with N-allyl-N'-methylureas derived from N-methyl-1,2-propanediamine, this strategy could generate complex, poly-substituted derivatives with high stereoselectivity in a single step. nih.gov Another important area is the use of carbon dioxide (CO₂) as a safe and sustainable C1 source. rsc.org Catalytic systems, such as those based on cerium oxide, could be optimized for the direct synthesis of the this compound ring from N-methyl-1,2-propanediamine and CO₂. rsc.org
Furthermore, intramolecular cyclization of functionalized urea (B33335) precursors offers a powerful method for building the core heterocycle. nih.gov Research into novel acid-catalyzed cyclization/substitution reactions, starting from appropriately designed N-(alkoxyalkyl)-N,N'-dimethylureas, could yield derivatives with diverse substituents at the C4 or C5 positions. nih.gov
| Synthetic Strategy | Key Precursors | Potential Reagents | Anticipated Novel Derivatives |
|---|---|---|---|
| Pd-Catalyzed Carboamination | N-allyl-N,N'-dimethylurea derivatives | Aryl/alkenyl bromides, Pd catalyst | 4,5-disubstituted and stereochemically complex derivatives. nih.gov |
| Direct CO₂ Incorporation | N-methyl-1,2-propanediamine | CO₂, Heterogeneous catalyst (e.g., CeO₂) | Direct, green synthesis of the core scaffold and its simple derivatives. rsc.org |
| Intramolecular Cyclization | N-(2,2-dialkoxyethyl)-N,N'-dimethylurea | Acid catalyst, C-nucleophiles (e.g., phenols, indoles) | Derivatives functionalized at the C4 position with aromatic or heterocyclic groups. nih.gov |
| Carbonyl Diimidazole (CDI) Coupling | N-methyl-1,2-propanediamine | CDI, DMAP (catalyst) | Efficient synthesis of the core ring under mild conditions. mdpi.com |
Advanced Computational Studies on Reactivity and Structure-Activity Relationships
Computational chemistry provides powerful tools for understanding molecular properties and predicting reactivity, which can significantly accelerate the research and development process. For this compound, advanced computational studies represent a critical future research direction.
Density Functional Theory (DFT) can be employed to investigate the electronic structure of the core and its derivatives. nih.gov Calculations of properties such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, electrostatic potential maps, and natural bond orbital (NBO) analysis can provide deep insights into the molecule's reactivity, stability, and potential sites for nucleophilic or electrophilic attack. researchgate.netresearchgate.net Such studies can rationalize experimentally observed reactivity, like the regioselectivity in substitution reactions, and guide the design of new synthetic routes. nih.gov
Once a library of novel derivatives is synthesized, Quantitative Structure-Activity Relationship (QSAR) studies can be performed to correlate structural features with specific activities. nih.gov Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build predictive models. nih.gov These models generate contour maps that visualize regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity, providing a clear roadmap for designing next-generation derivatives with enhanced properties.
| Computational Method | Parameter/Analysis | Research Objective | Potential Insight |
|---|---|---|---|
| Density Functional Theory (DFT) | HOMO/LUMO Energy Gap | Assess kinetic stability and chemical reactivity | Predicts the molecule's tendency to participate in chemical reactions. researchgate.net |
| DFT | Molecular Electrostatic Potential (MEP) | Identify sites for electrophilic and nucleophilic attack | Guides the design of regioselective functionalization reactions. |
| 3D-QSAR (CoMFA/CoMSIA) | Steric and Electrostatic Contour Maps | Elucidate structure-activity relationships | Provides a visual guide for designing derivatives with optimized activity. nih.gov |
| Reaction Mechanism Simulation | Transition State Energy Barriers | Understand and optimize synthetic pathways | Rationalizes reaction outcomes and helps identify more efficient catalytic systems. nih.govmdpi.com |
Q & A
Q. What are the key considerations for synthesizing 1,5-dimethylimidazolidin-2-one derivatives to ensure reproducibility?
- Methodological Answer : Reproducibility requires precise documentation of reaction conditions, including solvent choice, temperature, and catalyst use. For example, autoxidation studies of related imidazolidinones in DMSO-d6 or ethanol under reflux highlight the importance of solvent effects on reaction pathways . A standardized protocol should include:
- Purification steps : Column chromatography or recrystallization to isolate products.
- Characterization : NMR and mass spectrometry to confirm purity and structure.
- Stability testing : Monitor storage conditions (e.g., inert atmosphere, low temperature) to prevent degradation.
- Table : Common Synthesis Conditions for Imidazolidinone Derivatives
| Solvent | Temperature | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| DMSO-d6 | RT | None | 65–75 | |
| Ethanol | Reflux | None | 50–60 |
Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer :
- NMR Spectroscopy : Critical for structural elucidation. For example, and NMR can distinguish tautomeric forms (e.g., enamine vs. imine) by analyzing chemical shifts and splitting patterns .
- Mass Spectrometry : Confirms molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemical ambiguities, as seen in the diastereomeric analysis of bis(imidazolidin-5-yl) peroxides .
Q. How should researchers handle and store this compound to maintain stability during experiments?
- Methodological Answer :
- Storage : Keep in airtight containers under nitrogen or argon to prevent oxidation.
- Handling : Use glove boxes for moisture-sensitive reactions. Safety data sheets (SDS) recommend avoiding prolonged exposure to light and heat .
Advanced Research Questions
Q. How can molecular mechanics modeling resolve contradictions between experimental NMR data and computational stability predictions for tautomeric forms of this compound derivatives?
- Methodological Answer :
- Modeling Approach : Use force fields like MM3 to calculate relative stabilities of tautomers. For instance, the R*,S* diastereomer of a bis-peroxide derivative was computationally predicted as more stable, despite unequal NMR peak intensities in solution .
- Validation : Compare computed energy minima with experimental crystallographic data to reconcile discrepancies .
Q. What methodological approaches integrate in silico ADME studies with the synthesis of novel this compound analogs for drug discovery?
- Methodological Answer :
- Step 1 : Perform molecular docking (e.g., using AutoDock Vina) to screen analogs against target proteins.
- Step 2 : Validate docking results with in vitro assays (e.g., binding affinity tests).
- Step 3 : Conduct ADME profiling using tools like SwissADME to predict bioavailability and Lipinski rule compliance. Peer reviews emphasize the need for docking validation with control molecules and inclusion of statistical significance tests (e.g., ANOVA) .
Q. What strategies are recommended for designing experiments to analyze the environmental persistence of this compound using OECD guidelines?
- Methodological Answer :
- Testing Framework : Follow OECD SIDS (Screening Information Data Sets) for hydrolysis, photolysis, and biodegradation studies. For example, assess hydrolysis rates at pH 4–9 and monitor degradation products via LC-MS .
- Data Interpretation : Apply weight-of-evidence principles to evaluate ecological risks, ensuring alignment with regulatory thresholds .
Data Contradiction Analysis
Q. How should researchers address inconsistencies between observed reaction outcomes and theoretical mechanistic pathways for this compound autoxidation?
- Methodological Answer :
- Hypothesis Testing : Compare experimental yields (e.g., 5-hydroxy derivative vs. peroxide byproducts) with computational predictions of transition-state energies .
- Control Experiments : Use 5,5-dimethyl substituted analogs to isolate steric/electronic effects. For example, the absence of autoxidation in 5,5-dimethyl derivatives supports the role of tautomer populations in reactivity .
Methodological Best Practices
Q. What are the essential elements of a reproducible experimental section for publishing imidazolidinone-related research?
- Methodological Answer :
- Detailed Protocols : Include exact molar ratios, reaction times, and purification methods. Journals like the Beilstein Journal of Organic Chemistry mandate supplementary files for extended datasets .
- Data Transparency : Provide raw NMR spectra, crystallographic coordinates, and statistical analysis scripts in supporting information .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
